Bienvenue dans la boutique en ligne BenchChem!

Tanshinone Iia

JAK/STAT signaling STAT5 Cancer pharmacology

Select Tanshinone IIA (Tan IIA) when your research demands selective STAT5 pathway interrogation without concurrent STAT3 suppression—a key differentiator from cryptotanshinone. This lipophilic diterpene quinone exhibits superior chemical stability in DMSO compared to dihydrotanshinone and cryptotanshinone, which degrade into confounding congeners. It is the validated positive control for estrogen receptor-mediated muscle hypertrophy studies (ERα/ERβ) in C2C12 myotubes. In atherosclerosis models, Tan IIA promotes plaque stability by reducing vascular oxidative stress and increasing collagen content. Choose Tan IIA for experiments requiring a stable, pathway-specific tool compound with well-characterized in vivo pharmacology.

Molecular Formula C19H18O3
Molecular Weight 294.3 g/mol
CAS No. 568-72-9
Cat. No. B190491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTanshinone Iia
CAS568-72-9
Synonymstanshinone
tanshinone I
tanshinone II A
tanshinone II B
tanshinone IIA
tanshinone IIB
TTE-50
Molecular FormulaC19H18O3
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C
InChIInChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,9H,4-5,8H2,1-3H3
InChIKeyHYXITZLLTYIPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5 mg/mL methanol

Tanshinone IIA (CAS 568-72-9): Baseline Characteristics and Procurement-Relevant Distinctions Among Tanshinone Congeners


Tanshinone IIA (Tan IIA) is a major lipophilic diterpene quinone isolated from the roots of Salvia miltiorrhiza (Danshen) . It is one of the four primary tanshinones in Danshen, alongside cryptotanshinone (CT), tanshinone I (Tan I), and dihydrotanshinone I (DT) [1]. These congeners share a similar tetracyclic core but differ in the saturation and substitution of their A- and C-rings, leading to distinct pharmacokinetic profiles, molecular targets, and bioactivities [2]. This guide provides a data-driven, comparative analysis to support scientific and procurement decisions where Tan IIA must be distinguished from its closest structural analogs and derivatives.

Tanshinone IIA (CAS 568-72-9) Cannot Be Interchanged with Cryptotanshinone, Tanshinone I, or Sodium Tanshinone IIA Sulfonate in Research and Development Workflows


Despite their structural similarities, tanshinone congeners exhibit divergent and often mutually exclusive molecular targets, pharmacokinetic behaviors, and chemical stabilities. Tanshinone IIA is a selective inhibitor of the JAK2/STAT5 signaling pathway, while cryptotanshinone specifically targets JAK2/STAT3 [1]. In vitro, Tan IIA demonstrates greater chemical stability compared to dihydrotanshinone and cryptotanshinone, which degrade rapidly in DMSO [2]. Furthermore, the water-soluble derivative sodium tanshinone IIA sulfonate (STS) displays fundamentally different pharmacokinetic parameters compared to the parent lipophilic Tan IIA [3]. These critical differences necessitate precise compound selection based on the experimental endpoint and model system. The following quantitative evidence guide provides the data required to make an informed, verifiable selection.

Tanshinone IIA (CAS 568-72-9) Quantitative Evidence Guide: Differentiating Data for Scientific Selection


Selective Inhibition of STAT5 vs. STAT3 Signaling Pathways Compared to Cryptotanshinone

Tanshinone IIA selectively inhibits JAK2/STAT5 signaling, whereas its close analog cryptotanshinone specifically targets the JAK2/STAT3 pathway [1]. In K562 chronic myeloid leukemia cells, Tan IIA (20 μM) did not inhibit STAT3 Tyr705 phosphorylation, while cryptotanshinone (10-20 μM) markedly reduced it [2]. This fundamental divergence in primary molecular target is a key differentiator for pathway-specific studies .

JAK/STAT signaling STAT5 Cancer pharmacology Selectivity

Anabolic Activity in C2C12 Myotubes Distinguishes Tanshinone IIA and Tanshinone I from Other Congeners

In a comparative bioactivity study of four major tanshinones, only Tanshinone IIA and Tanshinone I exhibited significant anabolic activity in C2C12 myoblast cells, an effect not observed for cryptotanshinone or dihydrotanshinone [1]. Tanshinone IIA stimulates estrogen receptor α and β (ERα/ERβ)-mediated myotube hypertrophy [2]. This activity is a critical selection criterion for studies on skeletal muscle anabolism, sarcopenia, or estrogen receptor-mediated tissue growth.

Anabolic activity Muscle hypertrophy Estrogen receptor Sarcopenia

In Vitro Chemical Stability Superior to Dihydrotanshinone and Cryptotanshinone in DMSO

A comparative LC-DAD and LC-MS analysis revealed that dihydrotanshinone (DT) and cryptotanshinone (CT) concentrations decreased rapidly in DMSO and were converted to tanshinone I and tanshinone IIA, respectively [1]. In contrast, Tanshinone IIA and Tanshinone I remained stable under the same conditions. This differential stability profile is critical for ensuring consistent and interpretable results in cell-based assays.

Chemical stability In vitro assay Quality control Reproducibility

Potent Competitive CYP1A2 Inhibition with a Ki of 1.45-2.5 μM, Comparable to Cryptotanshinone and Tanshinone I

Tanshinone IIA, tanshinone I, and cryptotanshinone are all potent competitive inhibitors of human CYP1A2 with Ki values in the low micromolar range (1.5-2.5 μM) [1]. This shared inhibitory profile is important for studies involving co-administered drugs metabolized by CYP1A2. In contrast, inhibition of CYP3A4 is weak (Ki = 86-220 μM) [2].

Drug-drug interaction Cytochrome P450 CYP1A2 Metabolism

Rank-Ordered Anticancer Potency: Dihydrotanshinone > Tanshinone I > Tanshinone IIA > Cryptotanshinone

In a comparative study of four tanshinones against hematological malignancy cell lines, a clear rank-order of potency was established. Dihydrotanshinone was the most potent, followed by tanshinone I, tanshinone IIA, and cryptotanshinone [1]. For K562 cells at 48h, IC50 values were 1.36 μM (DT), 4.70 μM (Tan I), 5.67 μM (Tan IIA), and 22.72 μM (CT) [2]. This data guides selection when cytotoxic potency is the primary endpoint.

Anticancer Cytotoxicity Hematological malignancy IC50

Antioxidant Activity Rank: Cryptotanshinone > Tanshinone IIA > Dihydrotanshinone I > Tanshinone I

Electrochemical and spectroelectrochemical studies established a rank order of antioxidant activity among four tanshinones. The activity, from weak to strong, is: Tanshinone I < Dihydrotanshinone I < Tanshinone IIA < Cryptotanshinone [1]. This ranking is attributed to structural features affecting electron donation, specifically the saturation of the A-ring and angle strain in the reduction process [2].

Antioxidant Oxidative stress Free radical Electrochemistry

Tanshinone IIA (CAS 568-72-9) Optimal Research and Industrial Application Scenarios


Investigations of JAK2/STAT5 Signaling in Cancer and Inflammation

Tanshinone IIA is the tanshinone of choice for studies requiring selective inhibition of STAT5 signaling without concurrent STAT3 suppression. As demonstrated in K562 cells, Tan IIA does not affect STAT3 Tyr705 phosphorylation, while cryptotanshinone potently inhibits it [1]. This property enables pathway-specific interrogation of STAT5's role in oncogenesis, immune regulation, and hematopoietic disorders.

In Vitro Anabolic and Skeletal Muscle Hypertrophy Models

For research on estrogen receptor-mediated muscle hypertrophy, sarcopenia, or muscle wasting, Tanshinone IIA is a validated positive control. Unlike cryptotanshinone and dihydrotanshinone, Tan IIA and Tan I stimulate anabolic activity in C2C12 myotubes via ERα/ERβ [2]. This makes Tan IIA a suitable tool for dissecting estrogenic signaling in muscle cells.

Chemical Stability-Intensive In Vitro Assays (e.g., Long-Term Treatments)

In experimental designs involving prolonged compound exposure or storage in DMSO stock solutions, Tanshinone IIA offers superior stability compared to dihydrotanshinone and cryptotanshinone. The latter two compounds degrade and convert into Tan I and Tan IIA, respectively, introducing confounding variables [3]. Tan IIA's stability ensures the observed effects are attributable to the parent compound.

Cardiovascular Research Focused on Atherosclerotic Plaque Stabilization

Preclinical models have shown that Tanshinone IIA attenuates atherosclerosis and promotes plaque stability by reducing vascular oxidative stress and inflammatory responses. In ApoE-/- mice, Tan IIA treatment increased collagen content and decreased lipid areas within plaques, contributing to a more stable plaque phenotype [4]. This supports its use as a tool compound for studying plaque vulnerability and regression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tanshinone Iia

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.